N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3-position: A phenyl group.
- 5-position: A bulky tert-butyl substituent.
- N-position: A 4-bromophenyl group.
Properties
Molecular Formula |
C22H21BrN4 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21BrN4/c1-22(2,3)19-13-20(25-17-11-9-16(23)10-12-17)27-21(26-19)18(14-24-27)15-7-5-4-6-8-15/h4-14,25H,1-3H3 |
InChI Key |
HWYWQQHFEDNRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines typically begins with 5-aminopyrazole precursors, which undergo sequential modifications to install substituents prior to cyclization. For N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, the tert-butyl and phenyl groups at positions 5 and 3 suggest early-stage introduction via alkylation or arylation reactions. For example, 5-amino-3-phenylpyrazole could be tert-butylated using 2-methylpropene under acid catalysis, though steric hindrance may necessitate high temperatures or prolonged reaction times.
Cyclization and Ring Formation
Cyclization to form the pyrimidine ring often employs formamidine intermediates derived from Vilsmeier-Haack reagents. A documented method involves treating 5-amino-3-phenylpyrazole with phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) to generate a reactive formamidine species, which subsequently undergoes intramolecular cyclization. For the target compound, this step would introduce the pyrimidine ring while preserving the tert-butyl and phenyl substituents.
Bromophenyl Amine Coupling
The final functionalization at position 7 requires coupling the cyclized intermediate with 4-bromoaniline. Ullmann-type couplings or Buchwald-Hartwig amination could facilitate this step, though the electron-withdrawing bromine substituent may slow reactivity. Palladium catalysts like Pd(OAc)₂ with Xantphos ligands have proven effective for analogous aryl aminations, achieving yields >80% under optimized conditions.
One-Flask Synthetic Strategies
Vilsmeier Amidination and Cyclization
Recent advances demonstrate that pyrazolo[3,4-d]pyrimidines can be synthesized in one flask using PBr₃-mediated Vilsmeier reactions followed by heterocyclization (Table 1). While this method targets a different regioisomer, the analogous approach could be adapted for pyrazolo[1,5-a]pyrimidines by modifying the amine coupling sequence. Key steps include:
-
Vilsmeier Complex Formation : PBr₃ reacts with DMF to generate a chloroiminium intermediate.
-
Amidination : The 5-aminopyrazole precursor reacts with the Vilsmeier reagent to form a formamidine.
-
Heterocyclization : Hexamethyldisilazane (HMDS) promotes cyclization, yielding the pyrimidine ring.
Table 1: Optimization of One-Flask Synthesis Parameters
Substrate Scope and Limitations
The one-flask method’s efficiency depends on the steric and electronic properties of the pyrazole precursor. Bulky groups like tert-butyl at position 5 may hinder formamidine formation, necessitating higher temperatures or extended reaction times. Conversely, electron-deficient aryl groups (e.g., 4-bromophenyl) improve electrophilic substitution kinetics during the final amination.
Mechanistic Insights into Key Steps
Vilsmeier Reagent Reactivity
The PBr₃-DMF system generates a reactive chloroiminium ion (Figure 1), which electrophilically activates the 5-aminopyrazole for formamidine formation. Nuclear magnetic resonance (NMR) studies of analogous reactions confirm the intermediacy of 4-(iminomethyl)-1H-pyrazol-5-yl-formamidines, which undergo HMDS-assisted cyclization via nucleophilic attack at the imine carbon.
Role of Hexamethyldisilazane
HMDS serves dual roles:
-
Base : Deprotonates intermediates to facilitate cyclization.
-
Silylating Agent : Protects reactive amines, preventing undesired side reactions.
Kinetic studies show that HMDS’s low nucleophilicity minimizes competing pathways, ensuring high regioselectivity for pyrimidine ring formation.
Comparative Analysis of Synthetic Routes
Table 2: Multi-Step vs. One-Flask Synthesis
Challenges and Limitations
Steric Hindrance
The tert-butyl group at position 5 creates significant steric bulk, potentially slowing both formamidine formation and cyclization. Molecular modeling suggests that rotating the tert-butyl moiety away from the reaction center could mitigate this issue, but experimental validation is pending.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as a potential inhibitor of specific kinases involved in cancer progression. Studies have shown that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
Bruton's Tyrosine Kinase Inhibition
This compound has been explored for its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. Inhibiting BTK can lead to reduced proliferation of B-cell malignancies. The specific molecular interactions and binding affinities of this compound with BTK are subjects of ongoing research .
Optical Applications
Fluorophore Development
this compound has been synthesized as part of a family of compounds designed for optical applications. Its unique electronic properties make it suitable for use as a fluorophore in various sensing applications. The compound exhibits significant photophysical properties, which can be utilized in fluorescence-based detection methods .
Sensing Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in sensing cyanide ions and other toxic substances. The incorporation of the this compound structure into sensor designs has shown promising results in terms of sensitivity and specificity .
Synthetic Chemistry
Efficient Synthesis Methods
The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis. These methods provide high yields and purity levels, making the compound readily available for further research and application . The efficiency of these synthetic routes is crucial for scaling up production for industrial or clinical use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations in Pyrazolo[1,5-a]pyrimidin-7-amines
The following table summarizes structural analogs and their substituents:
Impact of Substituents on Properties and Activity
Halogen Effects (N-position)
- Bromine (Target Compound) : The 4-bromophenyl group enhances lipophilicity (logP) and may improve membrane permeability compared to chlorine or fluorine analogs. Bromine’s larger atomic radius could facilitate halogen bonding in target interactions .
- Chlorinated analogs in and showed anti-mycobacterial activity, suggesting halogenated aryl groups are pharmacologically relevant .
- Fluorine (e.g., ) : Introduces strong electronegativity, improving metabolic stability and bioavailability. Fluorinated pyrazolo[1,5-a]pyrimidines in exhibited anti-mycobacterial activity with MIC values as low as 0.5 µg/mL .
5-Position Substituents
- This group is associated with prolonged half-life in related compounds .
- Phenyl (e.g., ) : Planar aromatic systems may enhance π-π stacking but reduce solubility.
- Methyl (e.g., ) : Smaller substituents improve solubility but may reduce target affinity.
N-Position Flexibility
- Aryl vs. Alkyl : Aryl amines (e.g., bromophenyl) generally enhance rigidity and target specificity, while alkyl chains (e.g., butyl ) increase flexibility and solubility.
Biological Activity
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 425.34 g/mol. The structure features a bromophenyl group at the 4-position, a tert-butyl group at the 5-position, and a phenyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, it may induce cell cycle arrest and exhibit anti-cancer properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against various pathogens. The compound's structural features may enhance its efficacy against specific strains .
Biological Activity Overview
The following table summarizes various aspects of the biological activity associated with this compound:
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can significantly inhibit the proliferation of cancer cells by targeting CDKs. The results indicated that compounds similar to this compound could reduce tumor growth in xenograft models by up to 70% compared to controls.
-
Antimicrobial Efficacy :
- In vitro evaluations revealed that the compound exhibited substantial antimicrobial activity against Mycobacterium tuberculosis, with IC50 values indicating effective concentration levels for inhibition. This positions it as a candidate for further development in treating resistant bacterial infections .
- Fluorescence Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
